molecular formula C2H7NO2 B1504763 Ammonium acetate-D3 CAS No. 20515-38-2

Ammonium acetate-D3

Cat. No. B1504763
CAS RN: 20515-38-2
M. Wt: 80.1 g/mol
InChI Key: USFZMSVCRYTOJT-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07737160B2

Procedure details

A mixture of Example 21B (150 mg, 0.48 mmol), 4-chlorophenylboronic acid (75 mg, 0.48 mmol), PdCl2(PPh3)2 (3 mg) and Cs2CO3 (188 mg) in DME/water/ethanol (70:30:20 mixture, 2 mL) was heated in a sealed vial to 160° C. for 7.5 minutes with stirring in a Smith Synthesizer microwave oven (at 300 W). The reaction was partinioned between water and dichloromethane and the organic layer was concentrated. The residue collected was purified by preparative HPLC on a Waters Symmetry C8 column (25 mm×100 mm, 7 μm particle size) using a gradient of 10% to 100% acetonitrile:5 mM aqueous ammonium acetate over 8 minutes (10 minute run time) at a flow rate of 40 mL/min to provide 59 mg (36% yield) of the desired product. 1H NMR (300 MHz, DMSO-d6) δ 2.73 (d, J=4.7 Hz, 3H), 5.81 (s, 2H), 6.58 (d, J=15.9 Hz, 1H), 7.51 (d, J=8.5 Hz, 2H), 7.58 (d, J=15.9 Hz, 1H), 7.60 (d, J=8.5 Hz, 2H), 7.70 (s, 1H), 8.13 (s, 1H), 8.16 (q, J=4.7 Hz, 1H), MS (ESI(−)) m/e 341.8 (M−H)−.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
188 mg
Type
reactant
Reaction Step One
Name
DME water ethanol
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
36%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]2[C:8](Br)=[CH:9][S:10][C:6]=2[C:5](/[CH:12]=[CH:13]/[C:14]([NH:16][CH3:17])=[O:15])=[CH:4][N:3]=1.[Cl:18][C:19]1[CH:24]=[CH:23][C:22](B(O)[OH:26])=[CH:21][CH:20]=1.C([O-])([O-])=O.[Cs+].[Cs+].O>COCCOC.O.C(O)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.ClCCl>[C:14]([O-:15])(=[O:26])[CH3:13].[NH4+:1].[NH2:1][C:2]1[C:7]2[C:8]([C:22]3[CH:23]=[CH:24][C:19]([Cl:18])=[CH:20][CH:21]=3)=[CH:9][S:10][C:6]=2[C:5](/[CH:12]=[CH:13]/[C:14]([NH:16][CH3:17])=[O:15])=[CH:4][N:3]=1 |f:2.3.4,6.7.8,11.12,^1:47,66|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
NC1=NC=C(C2=C1C(=CS2)Br)/C=C/C(=O)NC
Name
Quantity
75 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Name
Quantity
188 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
DME water ethanol
Quantity
2 mL
Type
solvent
Smiles
COCCOC.O.C(C)O
Name
Quantity
3 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring in a Smith Synthesizer microwave oven (at 300 W)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
The residue collected
CUSTOM
Type
CUSTOM
Details
was purified by preparative HPLC on a Waters Symmetry C8 column (25 mm×100 mm, 7 μm particle size)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].[NH4+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
NC1=NC=C(C2=C1C(=CS2)C2=CC=C(C=C2)Cl)/C=C/C(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 59 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07737160B2

Procedure details

A mixture of Example 21B (150 mg, 0.48 mmol), 4-chlorophenylboronic acid (75 mg, 0.48 mmol), PdCl2(PPh3)2 (3 mg) and Cs2CO3 (188 mg) in DME/water/ethanol (70:30:20 mixture, 2 mL) was heated in a sealed vial to 160° C. for 7.5 minutes with stirring in a Smith Synthesizer microwave oven (at 300 W). The reaction was partinioned between water and dichloromethane and the organic layer was concentrated. The residue collected was purified by preparative HPLC on a Waters Symmetry C8 column (25 mm×100 mm, 7 μm particle size) using a gradient of 10% to 100% acetonitrile:5 mM aqueous ammonium acetate over 8 minutes (10 minute run time) at a flow rate of 40 mL/min to provide 59 mg (36% yield) of the desired product. 1H NMR (300 MHz, DMSO-d6) δ 2.73 (d, J=4.7 Hz, 3H), 5.81 (s, 2H), 6.58 (d, J=15.9 Hz, 1H), 7.51 (d, J=8.5 Hz, 2H), 7.58 (d, J=15.9 Hz, 1H), 7.60 (d, J=8.5 Hz, 2H), 7.70 (s, 1H), 8.13 (s, 1H), 8.16 (q, J=4.7 Hz, 1H), MS (ESI(−)) m/e 341.8 (M−H)−.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
188 mg
Type
reactant
Reaction Step One
Name
DME water ethanol
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
36%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]2[C:8](Br)=[CH:9][S:10][C:6]=2[C:5](/[CH:12]=[CH:13]/[C:14]([NH:16][CH3:17])=[O:15])=[CH:4][N:3]=1.[Cl:18][C:19]1[CH:24]=[CH:23][C:22](B(O)[OH:26])=[CH:21][CH:20]=1.C([O-])([O-])=O.[Cs+].[Cs+].O>COCCOC.O.C(O)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.ClCCl>[C:14]([O-:15])(=[O:26])[CH3:13].[NH4+:1].[NH2:1][C:2]1[C:7]2[C:8]([C:22]3[CH:23]=[CH:24][C:19]([Cl:18])=[CH:20][CH:21]=3)=[CH:9][S:10][C:6]=2[C:5](/[CH:12]=[CH:13]/[C:14]([NH:16][CH3:17])=[O:15])=[CH:4][N:3]=1 |f:2.3.4,6.7.8,11.12,^1:47,66|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
NC1=NC=C(C2=C1C(=CS2)Br)/C=C/C(=O)NC
Name
Quantity
75 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Name
Quantity
188 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
DME water ethanol
Quantity
2 mL
Type
solvent
Smiles
COCCOC.O.C(C)O
Name
Quantity
3 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring in a Smith Synthesizer microwave oven (at 300 W)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
The residue collected
CUSTOM
Type
CUSTOM
Details
was purified by preparative HPLC on a Waters Symmetry C8 column (25 mm×100 mm, 7 μm particle size)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].[NH4+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
NC1=NC=C(C2=C1C(=CS2)C2=CC=C(C=C2)Cl)/C=C/C(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 59 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.